molecular formula C23H19N3O4 B2701359 N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide CAS No. 885170-74-1

N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide

Cat. No. B2701359
CAS RN: 885170-74-1
M. Wt: 401.422
InChI Key: ZKSIQEVOAMIBSW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The presence of a carbonyl group (C=O) and an amide group (CONH2) can also be inferred from the name .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings would contribute to the compound’s aromaticity, which could influence its chemical reactivity. The methoxy (OCH3) groups attached to the phenyl rings could have an electron-donating effect, which might influence the compound’s reactivity and the position of any subsequent reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The carbonyl and amide groups could potentially undergo various reactions, such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and potentially its boiling point and melting point. The presence of polar functional groups like the amide could influence its solubility .

Scientific Research Applications

Synthesis of Antiprotozoal Agents

Compounds with similar structures have been synthesized and evaluated for their antiprotozoal activity. For instance, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share some structural motifs with the compound , have been investigated for their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections such as Trypanosoma and Plasmodium falciparum, suggesting a potential research application for the compound in the development of new treatments for protozoal diseases (Ismail et al., 2004).

Development of Kinase Inhibitors

Research into N-substituted dihydropyridine-3-carboxamides has led to the discovery of selective inhibitors for the Met kinase superfamily. These compounds, by inhibiting the Met kinase, have shown potential in stopping tumor growth in various cancer models. The structural similarity suggests that N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide could be explored for its potential as a kinase inhibitor, offering insights into cancer treatment strategies (Schroeder et al., 2009).

Novel Synthetic Routes and Material Synthesis

Studies on the synthesis of imidate derivatives of thiophene and furan highlight the utility of these compounds in synthesizing materials with potential electronic and optical properties. The methodologies developed for these syntheses can provide a foundation for exploring the synthesis of N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide and investigating its properties and applications in material science (Barcock et al., 1994).

Chemosensor Development

The development of chemosensors for metal ions and other analytes is another potential application area. Compounds with furan-2-carboxamide groups have been used to create sensors for the discriminative detection of ions such as Cd2+ and CN−. This suggests the possibility of using or modifying N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide for similar applications in detecting and measuring environmental pollutants or in biochemical assays (Ravichandiran et al., 2020).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further pharmacological testing, toxicity studies, and eventually clinical trials .

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-15-21(27)20(16-10-12-18(29-2)13-11-16)22(24-23(28)19-9-6-14-30-19)26(25-15)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSIQEVOAMIBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide

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